molecular formula C9H14O B2479941 Spiro[2.6]nonan-4-one CAS No. 5743-85-1

Spiro[2.6]nonan-4-one

Cat. No.: B2479941
CAS No.: 5743-85-1
M. Wt: 138.21
InChI Key: IARUQYVDPDQGHY-UHFFFAOYSA-N
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Description

Spiro[26]nonan-4-one is a spirocyclic ketone with the molecular formula C9H14O It is characterized by a unique structure where two nonane rings are connected through a single carbon atom, forming a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: Spiro[2.6]nonan-4-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 1,6-dibromohexane with sodium ethoxide followed by cyclization can yield this compound. Another method involves the use of a Diels-Alder reaction followed by oxidative cleavage to form the spirocyclic structure.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic processes can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Spiro[2.6]nonan-4-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The spirocyclic structure can undergo substitution reactions, particularly at the alpha position to the ketone group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted spirocyclic compounds.

Scientific Research Applications

Spiro[2.6]nonan-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Its unique structure makes it a valuable tool in studying the effects of spirocyclic compounds on biological systems.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of spiro[2.6]nonan-4-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the spirocyclic structure can influence the compound’s reactivity and interaction with biological molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Spiro[2.5]octan-4-one: Similar spirocyclic structure but with one fewer carbon atom in the ring.

    Spiro[3.5]nonan-4-one: Similar structure with an additional carbon atom in one of the rings.

Uniqueness: Spiro[2.6]nonan-4-one is unique due to its specific ring size and the resulting strain and reactivity. This makes it particularly useful in applications where precise control over molecular interactions is required.

Properties

IUPAC Name

spiro[2.6]nonan-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-8-4-2-1-3-5-9(8)6-7-9/h1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARUQYVDPDQGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2(CC1)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a suspension of potassium tert-butoxide (3.48 g) in tert-butanol (32 mL) was added cycloheptanone (1.9 mL) while stirring under nitrogen atmosphere, followed by stirring the mixture at room temperature for 0.5 hour. Then, to the reaction mixture was added (2-chloroethyl)-dimethylsulfonium iodide (3.7 g) in eight portions over 1.6 hours, followed by stirring the mixture at room temperature for 16.5 hours. To the reaction mixture was added water, followed by extraction with diethyl ether. The organic layer was washed with saturated brine, dried and concentrated. The residue was purified by column chromatography on silica gel (diethyl ether:hexane (volume ratio)=1:15) to give spiro[2.6]nonan-4-one (1.40 g).
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